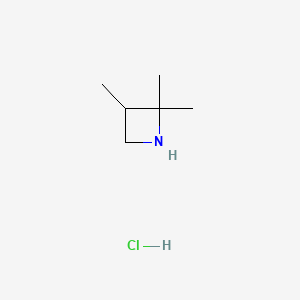
2,2,3-Trimethylazetidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trimethylazetidine hydrochloride is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2,2,3-Trimethylazetidine hydrochloride, can be achieved through several methods. . This method efficiently produces functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges.
Industrial Production Methods
Industrial production of azetidines often involves the polymerization of aziridines and azetidines through anionic and cationic ring-opening polymerization . This method allows for the production of polyamines with various structures and degrees of control, which are useful in applications such as antibacterial coatings and non-viral gene transfection .
化学反应分析
Types of Reactions
2,2,3-Trimethylazetidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The ring strain in azetidines makes them susceptible to oxidation reactions.
Reduction: Azetidines can be reduced under specific conditions to form amines.
Substitution: The nitrogen atom in the azetidine ring can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azetidine N-oxides, while reduction can produce primary or secondary amines .
科学研究应用
2,2,3-Trimethylazetidine hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 2,2,3-Trimethylazetidine hydrochloride involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine ring allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in antimicrobial activity and other biological effects.
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
2,2,3-Trimethylazetidine hydrochloride is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it more stable than aziridines but still reactive enough to participate in various chemical reactions .
属性
CAS 编号 |
2901106-27-0 |
|---|---|
分子式 |
C6H14ClN |
分子量 |
135.63 g/mol |
IUPAC 名称 |
2,2,3-trimethylazetidine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-4-7-6(5,2)3;/h5,7H,4H2,1-3H3;1H |
InChI 键 |
YLXHVRQYOVWZCI-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC1(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
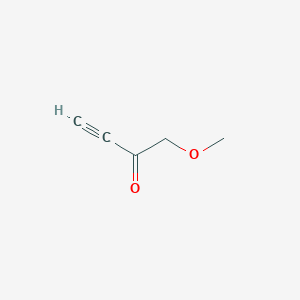
![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
![7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B15297404.png)
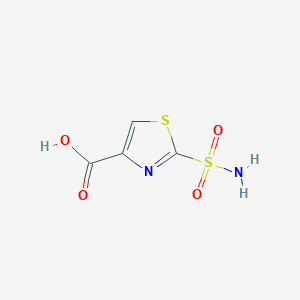

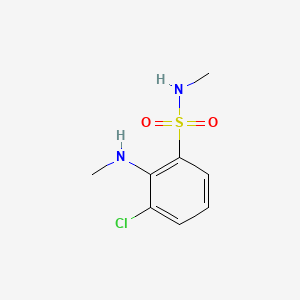
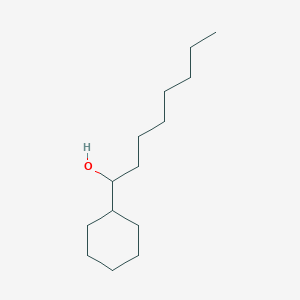
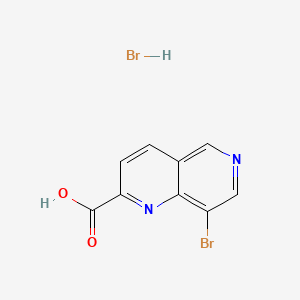
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
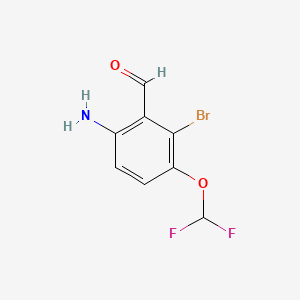
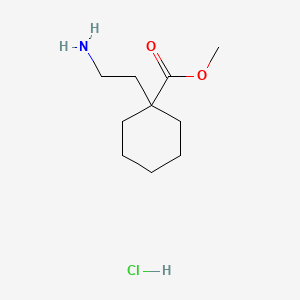
![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
